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Compound of Interest

Compound Name: 2-Bromobutanal

Cat. No.: B1282435

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromobutanal is a versatile and highly reactive organic compound with the molecular
formula C4H7BrO.[1] As an alpha-bromoaldehyde, it possesses two key reactive sites: an
electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution at the
bromine-bearing position.[2] This dual reactivity makes it a valuable intermediate in a wide
array of chemical transformations, particularly in the synthesis of complex molecular
architectures for pharmaceuticals and fine chemicals.[2] Its structure includes a chiral center,
making it a key precursor for stereoselective synthesis.[1] This guide provides a
comprehensive overview of its chemical and physical properties, spectroscopic signature,
synthesis protocols, key reactions, and applications, with a focus on its role in drug
development.

Molecular Properties and Identification

2-Bromobutanal is a colorless to pale-yellow liquid with a characteristic pleasant odor.[1] It is
denser than water and insoluble in it.[1] The presence of the bromine atom at the alpha position
to the carbonyl group significantly influences its chemical reactivity.[1]

Table 1: Chemical Identifiers and Properties
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Property Value
IUPAC Name 2-bromobutanal[1][3]
2-bromobutyraldehyde, a-
Synonyms
Bromobutyraldehyde[3]
CAS Number 24764-97-4[1][2][3]

Molecular Formula

CaH-Bro[1][2][3]

Molecular Weight

151.00 g/mol [1][2][3]

Canonical SMILES

CCC(C=0)BI[1]

InChl Key HAIGSNHRJAADFJ-UHFFFAOYSA-N[1][2]
Appearance Colorless to pale-yellow liquid[1]
Odor Pleasant[1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-

Bromobutanal. The key spectral features are summarized below.

Table 2: Summary of Spectroscopic Data
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Approximate Value /

Technique Key Feature .
Observation
1H NMR Aldehydic Proton (CHO) 9.0 - 10.0 ppmI[1]
13C NMR Carbonyl Carbon (C=0) 190 - 200 ppm[1]
Carbon-Bromine (C-Br) 50 - 60 ppm([1]
Infrared (IR) Carbonyl Stretch (C=0) ~1730 cm~1 (strong, sharp)[1]

2700 - 2860 cm™! (two bands)

Aldehydic C-H Stretch 1]

m/z 149 and 151 (approx. 1:1

Mass Spec. (MS) Molecular lon Peaks (M) )
ratio)[1]

The proton NMR spectrum shows a highly deshielded aldehydic proton, a characteristic feature
for aldehydes.[1] In the 13C NMR spectrum, the carbonyl carbon signal appears significantly
downfield.[1] The IR spectrum is dominated by a strong carbonyl absorption band.[1] Finally,
the mass spectrum displays a distinctive pair of molecular ion peaks of nearly equal intensity,
which is the isotopic signature of a molecule containing one bromine atom.[1]

Synthesis and Reactivity
Synthesis Methodologies

2-Bromobutanal is typically synthesized through the alpha-bromination of butyraldehyde. This
reaction involves treating butyraldehyde with a brominating agent, often in an organic solvent,
to substitute a hydrogen atom on the alpha-carbon with bromine.[1] Stereoselective methods
have also been developed using organocatalysis to produce enantiomerically pure forms of the
compound, which are highly valuable in pharmaceutical synthesis.[1]
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Caption: General workflow for the synthesis of 2-Bromobutanal.

Chemical Reactivity

The reactivity of 2-Bromobutanal is governed by its two functional groups. It can undergo

nucleophilic addition at the carbonyl group and nucleophilic substitution or elimination at the C-

Br bond.[2] In nucleophilic substitution, the bromide ion is an excellent leaving group, making 2-

Bromobutanal significantly more reactive than its chloro-analogue.[4] The reaction can

proceed via an Sn2 mechanism, which involves a backside attack and leads to an inversion of

stereochemistry, or an Sn1 mechanism under conditions that favor carbocation formation.[2]

Concurrently, elimination reactions (e.g., E2) can occur in the presence of a strong, sterically

hindered base to form but-2-enal.[2]
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Caption: Competing Sn2 and E2 reaction pathways for 2-Bromobutanal.

Applications in Research and Drug Development
2-Bromobutanal is a crucial building block in synthesizing a variety of organic compounds.[1]
 Intermediate for Complex Molecules: Its reactive functional groups allow it to serve as a key

intermediate in the synthesis of more complex molecules, including agrochemicals and
pharmaceuticals.[1]

o Grignard Reagents: It can be reacted with magnesium to form a Grignard reagent, a
powerful tool for creating new carbon-carbon bonds.[1]

» Drug Discovery: A primary application lies in the synthesis of non-nucleoside analogues,
which are a class of compounds investigated for antiviral and antitumor properties.[1][2]
These molecules often require a specific stereochemistry, which can be established using
enantiopure 2-Bromobutanal.

Multi-step
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Caption: Role of 2-Bromobutanal as a precursor in drug development.

Experimental Protocols

Protocol: Synthesis of 2-Bromobutanal via o-
Bromination

This protocol describes a general procedure for the acid-catalyzed bromination of

butyraldehyde.

o Materials: Butyraldehyde, N-Bromosuccinimide (NBS), Acetic Acid (catalyst),

Dichloromethane (solvent), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium
Sulfate.

e Procedure:

[¢]

o

In a fume hood, dissolve butyraldehyde (1.0 eq) in dichloromethane in a round-bottom
flask equipped with a magnetic stirrer and cooled in an ice bath.

Add a catalytic amount of acetic acid.

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the
temperature remains below 10°C.

After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for 2-4 hours, monitoring by TLC or GC.

Upon completion, quench the reaction by adding water. Transfer the mixture to a
separatory funnel.

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the
solvent using a rotary evaporator.

Purify the crude product by vacuum distillation to yield pure 2-Bromobutanal.

Protocol: Qualitative Comparison of Reactivity

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1282435?utm_src=pdf-body
https://www.benchchem.com/product/b1282435?utm_src=pdf-body
https://www.benchchem.com/product/b1282435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol demonstrates the higher reactivity of 2-Bromobutanal compared to an analogous
chloro-compound using a silver nitrate test, which relies on the precipitation of the silver halide.

[4]

o Materials: 2-Bromobutanal, 2-Chlorobutanal, 1% Ethanolic Silver Nitrate solution, test
tubes.

e Procedure:

[e]

Label two clean, dry test tubes.

o

Add 5 drops of 2-Bromobutanal to the first test tube.

[¢]

Add 5 drops of 2-Chlorobutanal to the second test tube.

[e]

To each test tube, add 1 mL of the 1% ethanolic silver nitrate solution simultaneously.

[e]

Observe the tubes for the formation of a precipitate.

o Expected Results: A creamy-white precipitate of silver bromide (AgBr) will form rapidly in the
test tube containing 2-Bromobutanal. The formation of a white silver chloride (AgCl)
precipitate in the other tube will be significantly slower, demonstrating the superior leaving
group ability of bromide and the higher reactivity of 2-Bromobutanal in Sn1-type reactions.

[4]

Safety and Handling

2-Bromobutanal is a reactive and potentially hazardous chemical.

e Hazards: It is considered an irritant to the skin, eyes, and respiratory system.[1] Like other
organic bromides, it may be toxic if ingested, inhaled, or absorbed through the skin.[1]

» Handling: All manipulations should be performed in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves,
and a lab coat, is mandatory. Store in a cool, dry place away from incompatible materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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